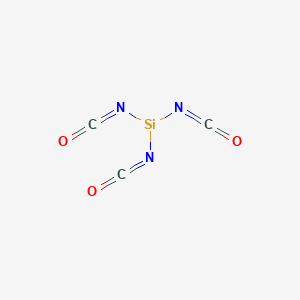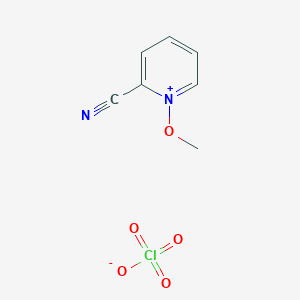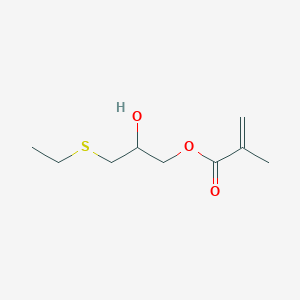![molecular formula C11H18N2O3 B14638983 6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one CAS No. 54127-55-8](/img/structure/B14638983.png)
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring substituted with a hydroxy group and a propoxy group that is further substituted with a propan-2-ylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Propoxy Group: The propoxy group can be attached through an etherification reaction, using reagents such as alkyl halides and a base like sodium hydride.
Substitution with Propan-2-ylamino Group: The final step involves the substitution of the propoxy group with a propan-2-ylamino group, which can be achieved through a nucleophilic substitution reaction using isopropylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the pyridinone ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases due to its beta-blocking properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one involves its interaction with specific molecular targets, such as beta-adrenergic receptors. The compound binds to these receptors, inhibiting their activity and leading to a decrease in heart rate and blood pressure. This makes it useful in the treatment of hypertension and other cardiovascular conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Atenolol: A beta-blocker with a similar structure but different substituents on the aromatic ring.
Metoprolol: Another beta-blocker with a similar mechanism of action but different pharmacokinetic properties.
Propranolol: A non-selective beta-blocker with a different structure but similar therapeutic effects.
Uniqueness
6-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}pyridin-2(1H)-one is unique due to its specific substitution pattern on the pyridinone ring, which may confer distinct pharmacological properties compared to other beta-blockers. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic outcomes.
Propriétés
Numéro CAS |
54127-55-8 |
|---|---|
Formule moléculaire |
C11H18N2O3 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-pyridin-2-one |
InChI |
InChI=1S/C11H18N2O3/c1-8(2)12-6-9(14)7-16-11-5-3-4-10(15)13-11/h3-5,8-9,12,14H,6-7H2,1-2H3,(H,13,15) |
Clé InChI |
GVOMGKSVKSMMHP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CC=CC(=O)N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


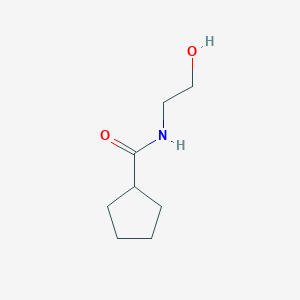

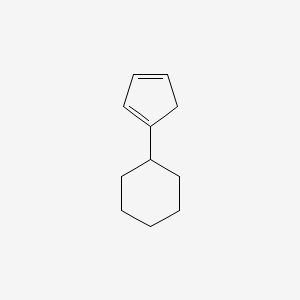
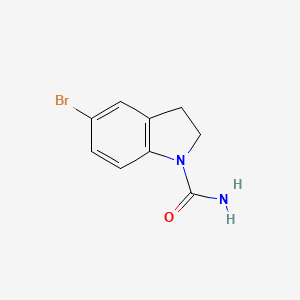

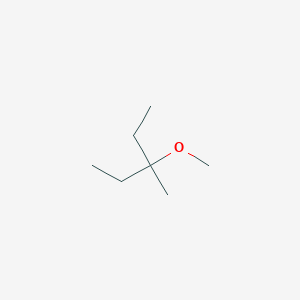
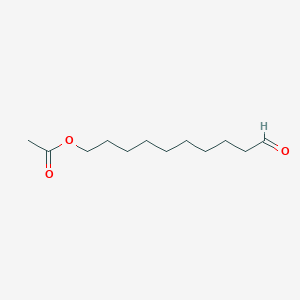
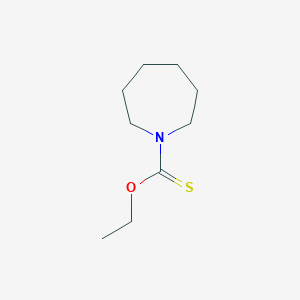
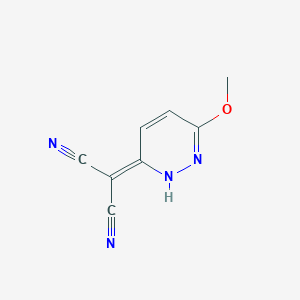
![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
